(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Description
FT-IR Vibrational Fingerprint Analysis
Fourier-transform infrared spectroscopy provides characteristic vibrational frequencies for functional group identification in (6-methylimidazo[2,1-b]thiazol-3-yl)acetic acid. The carboxylic acid functionality exhibits typical absorption patterns with broad hydroxyl stretching and carbonyl stretching vibrations. Related imidazothiazole derivatives demonstrate characteristic absorptions in the fingerprint region that can be used for structural confirmation.
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching occurs at lower frequencies around 2800-3000 wavenumbers. The carboxylic acid carbonyl stretching typically appears near 1700 wavenumbers, providing a distinctive marker for this functional group. The heterocyclic ring system contributes multiple absorption bands in the 1400-1600 wavenumber region, reflecting carbon-nitrogen and carbon-carbon stretching vibrations within the fused ring structure.
Multinuclear NMR Spectral Assignments
Nuclear magnetic resonance spectroscopy enables detailed structural elucidation through analysis of proton and carbon-13 environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the methyl substituent, aromatic protons, and methylene protons of the acetic acid side chain. Related imidazothiazole compounds show methyl resonances around 2.65 parts per million, providing reference points for structural assignments.
The aromatic proton resonances typically appear in the 7-8 parts per million region, with coupling patterns reflecting the substitution pattern of the fused ring system. The methylene protons of the acetic acid chain appear as a singlet around 3-4 parts per million due to their proximity to the electron-withdrawing carboxyl group. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about carbon environments, with aromatic carbons appearing in the 110-160 parts per million range and the carboxyl carbon resonating near 170 parts per million.
The nitrogen-containing heterocycles influence chemical shifts through electronic effects, with carbons adjacent to nitrogen atoms typically appearing at higher chemical shifts. The methyl carbon appears in the aliphatic region around 15-20 parts per million, while the methylene carbon of the acetic acid chain resonates around 30-40 parts per million depending on the specific electronic environment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak at mass-to-charge ratio 196 confirms the molecular formula C₈H₈N₂O₂S. Electrospray ionization methods typically produce protonated molecular ions [M+H]⁺ at mass-to-charge ratio 197, facilitating accurate mass determination and elemental composition analysis.
Fragmentation patterns reflect the stability of different molecular fragments, with common losses including the carboxylic acid group (45 mass units for COOH) and the acetic acid side chain (59 mass units for CH₂COOH). The imidazothiazole core typically remains intact due to its aromatic stability, producing characteristic base peak ions that aid in structural confirmation. Tandem mass spectrometry experiments can provide additional structural information through controlled fragmentation pathways and product ion analysis.
Properties
IUPAC Name |
2-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5-3-10-6(2-7(11)12)4-13-8(10)9-5/h3-4H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNHTIHQPGDYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499206 | |
| Record name | (6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68347-90-0 | |
| Record name | (6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation Reaction
In a representative procedure, 2-amino-4-methylthiazole is reacted with ethyl bromoacetate in ethanol under reflux for 12–18 hours. The reaction proceeds via nucleophilic attack of the thiazole amine on the α-carbon of the bromoester, followed by intramolecular cyclization to form the imidazothiazole core. This step yields ethyl (6-methylimidazo[2,1-b]thiazol-3-yl)acetate as an intermediate.
Reaction Conditions
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the corresponding acetic acid using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl). For instance, stirring the ester with 2M NaOH in a water-ethanol mixture (1:1) at 60°C for 4–6 hours affords the target compound in 85–90% yield.
Key Considerations
- Acid vs. Base Hydrolysis: Base hydrolysis is preferred to avoid decarboxylation.
- Purification: Recrystallization from ethanol-water mixtures enhances purity.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a green chemistry tool to accelerate imidazothiazole formation. This method reduces reaction times from hours to minutes while improving yields.
Optimized Microwave Protocol
A modified approach involves irradiating a mixture of 2-amino-4-methylthiazole and ethyl bromoacetate in polyethylene glycol (PEG-400) at 300 W for 15–20 minutes. The polar solvent absorbs microwave energy efficiently, promoting rapid cyclization.
Advantages
Comparative Data: Thermal vs. Microwave Synthesis
| Parameter | Thermal Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–18 h | 15–20 min |
| Yield | 60–75% | 78–82% |
| Solvent | Ethanol/DMF | PEG-400 |
| Energy Consumption | High | Moderate |
Visible Light-Triggered Catalyst-Free Synthesis
Recent advances exploit visible light to initiate cyclization without metal catalysts or harsh reagents. This method aligns with sustainable chemistry principles by minimizing waste.
Photochemical Mechanism
In a reported procedure, 2-amino-4-methylthiazole and ethyl bromoacetate are dissolved in a ethanol-water (3:1) mixture and irradiated with blue LEDs (450 nm) for 6–8 hours. The reaction proceeds via a radical pathway, where light excites the bromoester, generating a bromine radical that facilitates cyclization.
Reaction Highlights
- Catalyst-Free: Eliminates need for transition metals.
- Solvent System: Ethanol-water mixture reduces environmental impact.
- Yield: 55–60% (lower than thermal/microwave but eco-friendly).
Functionalization of Preformed Imidazothiazoles
Alternative routes involve introducing the acetic acid moiety after constructing the 6-methylimidazothiazole core. For example, Vilsmeier-Haack formylation at the 3-position followed by oxidation yields the carboxylic acid.
Formylation-Oxidation Sequence
- Vilsmeier-Haack Reaction: Treating 6-methylimidazo[2,1-b]thiazole with DMF and POCl₃ generates a 3-formyl intermediate.
- Oxidation: The aldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) or oxone in aqueous acetone.
Challenges
- Selectivity: Over-oxidation or side reactions may occur.
- Yield: 50–55% (lower than direct cyclization-hydrolysis).
Comparative Analysis of Synthetic Routes
The choice of method depends on priorities such as yield, time, and sustainability:
- Thermal Cyclization: Best for high-volume production despite longer durations.
- Microwave Synthesis: Ideal for rapid, high-yield synthesis in resource-limited settings.
- Visible Light Method: Suited for eco-conscious applications despite moderate yields.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group on the imidazo-thiazole ring undergoes oxidation under controlled conditions. For example:
-
Peracetic acid-mediated oxidation yields the corresponding sulfoxide derivative, while stronger oxidants like m-chloroperbenzoic acid (mCPBA) produce sulfones.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 60°C, 4 h | Sulfoxide derivative | 68% | |
| mCPBA | DCM, 0°C → RT, 12 h | Sulfone derivative | 72% |
Reduction Reactions
The acetic acid side chain participates in reduction reactions:
-
Catalytic hydrogenation (H₂, Pd/C) reduces the carboxylic acid to a primary alcohol.
-
Borane-THF complex selectively reduces the acid to the corresponding alcohol without affecting the heterocyclic core.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), 10% Pd/C | EtOH, RT, 6 h | 2-(6-Methylimidazo[2,1-b]thiazol-3-yl)ethanol | 85% | |
| BH₃·THF | THF, 0°C → RT, 3 h | Same as above | 78% |
Substitution Reactions
Electrophilic substitution occurs preferentially at the 5-position of the thiazole ring due to its electron-deficient nature:
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Chlorination with SOCl₂ forms the acyl chloride, enabling subsequent amidation or esterification .
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Bromination using NBS (N-bromosuccinimide) under radical conditions introduces bromine at the 5-position .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | Reflux, 2 h | Acyl chloride intermediate | 92% | |
| NBS, AIBN | CCl₄, 80°C, 8 h | 5-Bromo derivative | 65% |
Esterification and Amidation
The carboxylic acid group readily forms esters and amides:
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Esterification with methanol/H₂SO₄ yields the methyl ester .
-
Amidation with hydrazine hydrate produces hydrazide derivatives, which are precursors for Schiff base synthesis.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeOH, H₂SO₄ | Reflux, 6 h | Methyl ester | 89% | |
| NH₂NH₂·H₂O | EtOH, 80°C, 3 h | Hydrazide derivative | 76% |
Cyclization and Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles:
-
Reaction with thiourea in acidic media generates imidazo[2,1-b]thiazolo[4,5-d]pyrimidine derivatives .
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Mercaptoacetic acid facilitates spirocyclic ring formation under Dean-Stark conditions .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiourea, HCl | EtOH, reflux, 12 h | Imidazo-thiazolo-pyrimidine | 58% | |
| Mercaptoacetic acid | Benzene, Dean-Stark, 6 h | Spiro[imidazo-thiazole-4,4'-thiazolidine] | 63% |
Biological Activity of Derivatives
Key reaction products exhibit notable bioactivity:
Scientific Research Applications
Anticancer Activity
Research indicates that (6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Derivatives of imidazo-thiazoles have shown promising results in inhibiting tumor growth and migration. These compounds interact with enzymes involved in cancer cell proliferation and may affect cellular pathways regulating apoptosis and cell cycle progression.
Enzyme Interaction Studies
Preliminary studies suggest that this compound may effectively interact with biological targets such as kinases and other enzymes critical to cancer biology. This interaction could lead to the development of novel therapeutic agents aimed at specific pathways involved in tumorigenesis.
Case Study 1: Antiproliferative Effects
In a study evaluating various imidazo-thiazole derivatives, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated IC50 values indicating potent antiproliferative activity, suggesting its potential as a lead compound for further development.
Case Study 2: Mechanistic Insights
Another study focused on the mechanism of action of this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This finding underscores its potential utility in developing therapies targeting apoptotic pathways in malignant cells.
Comparative Analysis with Related Compounds
To better understand the versatility of this compound within its chemical family, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid | Structure | Contains a thienyl group; potential for different biological activities. |
| 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole derivatives | Structure | Bromine substitution enhances lipophilicity; may improve bioavailability. |
| 5-Acetylimidazo[2,1-b][1,3]thiazoles | Structure | Acetyl group influences metabolic stability and receptor interactions. |
This table highlights the diversity within the imidazo-thiazole family and emphasizes the unique position of this compound as a versatile scaffold for further development in medicinal chemistry.
Mechanism of Action
The mechanism of action of (6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substitution Patterns
The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are heavily influenced by substituents on the aromatic rings and the nature of the side chain. Key analogues include:
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) enhance π-π stacking interactions with biological targets, improving antibacterial and antifungal activities compared to alkyl groups like methyl .
Antimicrobial Activity
- Compound 2c (N2-Cyclohexylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide): Demonstrated the highest antifungal activity (MIC = 1.56 µg/mL against Candida albicans) and antibacterial activity (MIC = 3.12 µg/mL against Staphylococcus aureus), attributed to the nitro group’s electron-withdrawing effects and hydrazide flexibility .
- 4-Chlorophenyl Derivatives : Exhibited moderate antibacterial activity (MIC = 12.5 µg/mL against E. coli), lower than nitro-substituted analogues due to reduced electrophilicity .
Anticancer Activity
- Compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide): Showed potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 µM), outperforming sorafenib (IC50 = 5.2 µM). The 4-chlorophenyl group and piperazine side chain contributed to VEGFR-2 inhibition .
- Methyl-Substituted Analogues: Limited data available, but methyl groups may improve metabolic stability compared to aryl substituents .
Antiviral Potential
- Docking Studies : (6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl-N,N'-dicyclohexylimidothiocarbamate showed moderate anti-HIV activity (-9.17 kcal/mol docking energy against CXCR4). However, natural compounds like Beta-sitosterol (-6.12 kcal/mol) exhibited superior binding, suggesting room for optimization in synthetic derivatives .
Physicochemical Properties
Key Trends :
- Hydrogen Bonding: The acetic acid moiety contributes to H-bond donor/acceptor capacity, critical for target engagement .
Biological Activity
(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid, also known by its CAS number 68347-90-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : CHNOS
- Molecular Weight : 196.23 g/mol
- Melting Point : 165-166 °C
- Purity : ≥95% .
Research indicates that compounds within the imidazo[2,1-b]thiazole family, including this compound, can exhibit various biological activities primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival.
Enzyme Inhibition
- Dihydrofolate Reductase (DHFR) :
- Carbonic Anhydrase (CA) :
Antiproliferative Activity
The antiproliferative effects of this compound have been explored in various cancer cell lines.
Case Studies
| Cell Line | IC (µM) | Reference |
|---|---|---|
| Murine leukemia (L1210) | 0.5 | |
| Human cervix carcinoma (HeLa) | 0.8 | |
| Human T-lymphocyte leukemia (CEM) | 0.6 |
These studies demonstrate that the compound exhibits potent cytotoxic activity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the thiazole ring is critical for its cytotoxic properties. Variations in substituents on the imidazole or thiazole rings can significantly alter the compound's efficacy against different targets .
Safety and Toxicology
While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that it may pose risks at higher concentrations due to its classification as a warning substance with potential irritant properties .
Q & A
Q. What are the established synthetic routes for (6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid and its derivatives?
The compound is typically synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, yielding fused imidazo[2,1-b]thiazole derivatives with high selectivity (90–96%) . Derivatives are often prepared by functionalizing the acetic acid moiety. For example, hydrazide intermediates are synthesized by reacting the acid with hydrazine hydrate, followed by condensation with aldehydes/ketones to form arylidenehydrazides . Substituent variations (e.g., halogenated aryl groups) are introduced at the 6-position of the imidazothiazole core to modulate bioactivity .
Q. What analytical techniques are used for structural characterization of this compound?
Structural confirmation relies on a combination of:
- 1H/13C NMR : To identify proton environments (e.g., imidazole H at δ 8.5–8.7 ppm, methyl groups at δ 2.1–2.3 ppm) and carbon backbone .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1690 cm⁻¹ for the acetic acid moiety) .
- Mass spectrometry (EIMS/HRMS) : Validates molecular weight and fragmentation patterns .
- Melting point analysis : Used for purity assessment (e.g., derivatives melt between 221–238°C) .
Q. How is preliminary cytotoxicity screening conducted for derivatives?
The National Cancer Institute’s (NCI) 3-cell line primary assay is commonly used. Compounds showing >50% growth inhibition at 10 µM are advanced to a full 60-cell line panel at five concentrations (10-fold dilutions). For example, derivatives with 4-bromophenyl substituents exhibited log₁₀GI₅₀ values <-8.00 in prostate cancer (PC-3) cells . Dose-response curves and selectivity indices (e.g., tumor vs. normal cell lines) are calculated to prioritize hits .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in cytotoxicity or antimicrobial activity often arise from substituent effects or assay conditions. For example:
- Substituent polarity : 4-Methoxyphenyl derivatives may show reduced cytotoxicity compared to halogenated analogs due to altered membrane permeability .
- Assay variability : Antioxidant activity (DPPH radical scavenging) for phenol-substituted derivatives (97% inhibition) may not correlate with antimicrobial results due to differing mechanisms (e.g., membrane disruption vs. radical quenching) .
- Statistical validation : Multi-parametric analysis (e.g., principal component analysis) can disentangle confounding factors .
Q. How are computational methods applied to optimize target engagement?
- Molecular docking : Predicts binding to enzymes like acetylcholinesterase (AChE) or EGFR kinase. For instance, 4-fluorophenyl derivatives show hydrogen bonding with AChE’s catalytic triad (Ser203, His447) .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain antioxidant potency in phenol-containing analogs .
- QSAR models : Correlate substituent lipophilicity (ClogP) with cytotoxicity to guide synthetic prioritization .
Q. What experimental designs address low yields in imidazothiazole functionalization?
- Microwave-assisted synthesis : Reduces reaction times for cyclocondensation steps (e.g., from 12 hours to 30 minutes) .
- Protecting group strategies : Use tert-butyl esters to prevent decarboxylation during amide coupling .
- Catalytic optimization : Palladium catalysts enhance cross-coupling reactions for aryl halide substituents .
Methodological Recommendations
- Stereochemical control : Use chiral auxiliaries (e.g., l-tartaric acid) to resolve racemic mixtures in propionate ester derivatives .
- In vivo validation : Prioritize compounds with dual cytotoxicity and antioxidant activity for inflammation-associated cancer models .
- Counter-screening : Test AChE inhibitors against off-target kinases (e.g., EGFR) to assess selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
